Cas no 2137688-40-3 (1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester)

1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C18H35N3O2/c1-6-18(21-14-12-19(5)13-15-21)8-7-10-20(11-9-18)16(22)23-17(2,3)4/h6-15H2,1-5H3
- InChIKey: LPLKVWKPZOJZLV-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC(CC)(N2CCN(C)CC2)CC1
1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-784491-0.25g |
tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |
2137688-40-3 | 95% | 0.25g |
$946.0 | 2024-05-22 | |
Enamine | EN300-784491-10.0g |
tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |
2137688-40-3 | 95% | 10.0g |
$4421.0 | 2024-05-22 | |
Enamine | EN300-784491-0.05g |
tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |
2137688-40-3 | 95% | 0.05g |
$864.0 | 2024-05-22 | |
Enamine | EN300-784491-2.5g |
tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |
2137688-40-3 | 95% | 2.5g |
$2014.0 | 2024-05-22 | |
Enamine | EN300-784491-1.0g |
tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |
2137688-40-3 | 95% | 1.0g |
$1029.0 | 2024-05-22 | |
Enamine | EN300-784491-5.0g |
tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |
2137688-40-3 | 95% | 5.0g |
$2981.0 | 2024-05-22 | |
Enamine | EN300-784491-0.1g |
tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |
2137688-40-3 | 95% | 0.1g |
$904.0 | 2024-05-22 | |
Enamine | EN300-784491-0.5g |
tert-butyl 4-ethyl-4-(4-methylpiperazin-1-yl)azepane-1-carboxylate |
2137688-40-3 | 95% | 0.5g |
$987.0 | 2024-05-22 |
1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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4. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl esterに関する追加情報
Comprehensive Overview of 1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester (CAS No. 2137688-40-3)
The compound 1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester (CAS No. 2137688-40-3) is a specialized organic molecule with a unique structural framework. Its azepine core, combined with a piperazinyl substituent and a tert-butyl ester group, makes it a subject of interest in pharmaceutical and chemical research. This compound belongs to the class of heterocyclic compounds, which are widely explored for their potential applications in drug discovery and material science.
In recent years, the demand for novel heterocyclic compounds has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in molecules like CAS No. 2137688-40-3 because of their potential to modulate biological targets. The presence of a 4-methylpiperazine moiety in its structure suggests possible interactions with neurotransmitter receptors, making it relevant for studies in neuroscience and psychopharmacology. Additionally, the tert-butyl ester group enhances the compound's stability, which is crucial for synthetic applications.
The synthesis of 1H-Azepine-1-carboxylic acid derivatives often involves multi-step organic reactions, including amidation, alkylation, and cyclization. These processes are optimized to achieve high yields and purity, which are critical for research and industrial applications. The compound's CAS No. 2137688-40-3 is frequently cited in patent literature, indicating its potential as a building block for more complex molecules. Its physicochemical properties, such as solubility and lipophilicity, are also under investigation to determine its suitability for various formulations.
From an SEO perspective, keywords like "1H-Azepine-1-carboxylic acid synthesis", "4-ethylhexahydro-4-(4-methyl-1-piperazinyl) derivatives", and "tert-butyl ester applications" are commonly searched by chemists and researchers. These terms reflect the growing interest in specialized heterocycles and their role in advancing scientific knowledge. Furthermore, the compound's potential applications in drug delivery systems and catalysis are hot topics in academic and industrial circles.
In conclusion, 1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester (CAS No. 2137688-40-3) represents a promising area of research in organic and medicinal chemistry. Its unique structure and functional groups offer numerous possibilities for innovation, aligning with current trends in green chemistry and sustainable synthesis. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in the development of new therapeutic agents and advanced materials.
2137688-40-3 (1H-Azepine-1-carboxylic acid, 4-ethylhexahydro-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester) 関連製品
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